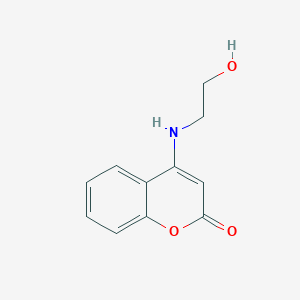

4-(2-Hydroxyethylamino)chromen-2-one

Description

BenchChem offers high-quality 4-(2-Hydroxyethylamino)chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethylamino)chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

21315-53-7 |

|---|---|

Formule moléculaire |

C11H11NO3 |

Poids moléculaire |

205.21g/mol |

Nom IUPAC |

4-(2-hydroxyethylamino)chromen-2-one |

InChI |

InChI=1S/C11H11NO3/c13-6-5-12-9-7-11(14)15-10-4-2-1-3-8(9)10/h1-4,7,12-13H,5-6H2 |

Clé InChI |

CPSFCSRBIIMKAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NCCO |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=O)O2)NCCO |

Origine du produit |

United States |

4-(2-Hydroxyethylamino)chromen-2-one chemical structure

Technical Whitepaper: Structural Dynamics and Synthesis of 4-(2-Hydroxyethylamino)chromen-2-one

Executive Summary & Structural Profiling

The coumarin (2H-chromen-2-one) ring system is a privileged pharmacophore in drug discovery. Specifically, 4-aminocoumarin derivatives are highly valued for their broad spectrum of biological activities, which include kinase inhibition, antimicrobial efficacy, and anti-proliferative properties ().

The compound 4-(2-hydroxyethylamino)chromen-2-one integrates an ethanolamine moiety at the C4 position of the coumarin core. From a structural perspective, this creates a highly conjugated enamine-lactone system . The addition of the 2-hydroxyethyl group is a deliberate structural modification: it enhances the molecule's aqueous solubility and introduces a flexible hydrogen-bond donor/acceptor pair, which is critical for favorable thermodynamic docking with target protein residues.

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, I frequently observe researchers attempting to synthesize N-substituted 4-aminocoumarins via direct amination. While seemingly efficient as a one-pot reaction, direct amination often results in poor yields and complex impurity profiles. The causality behind this lies in the thermodynamic stability of the starting material.

4-Hydroxycoumarin exists in a tautomeric equilibrium with its chromane-2,4-dione form. Consequently, the C4 carbon lacks the necessary electrophilicity for a mild nucleophilic attack. Overcoming this activation energy barrier requires harsh conditions (e.g., prolonged reflux in glacial acetic acid), which inevitably drives thermal degradation.

The Optimal Strategy: Halogen Activation To bypass this thermodynamic bottleneck, the preferred methodology involves a two-step activation pathway (). By first converting 4-hydroxycoumarin to 4-chlorocoumarin using phosphorus oxychloride (POCl 3 ), the hydroxyl group is replaced by a highly labile chloride leaving group. This activated intermediate readily undergoes a nucleophilic addition-elimination reaction with ethanolamine under mild conditions, ensuring high synthetic fidelity.

Synthetic pathways to 4-(2-hydroxyethylamino)chromen-2-one highlighting activation strategies.

Quantitative Route Comparison

The table below summarizes the quantitative data contrasting the direct amination approach with the activated addition-elimination methodology.

| Synthetic Strategy | Reagents | Catalyst / Solvent | Temperature | Reaction Time | Typical Yield |

| Direct Amination | 4-Hydroxycoumarin + Ethanolamine | Glacial Acetic Acid | 118°C (Reflux) | 4 - 6 hours | 45 - 60% |

| Microwave-Assisted | 4-Hydroxycoumarin + Ethanolamine | None (Solvent-free) | 150W | 10 - 15 mins | 75 - 85% |

| Addition-Elimination | 4-Chlorocoumarin + Ethanolamine | Ethanol (Excess Amine) | 78°C (Reflux) | 1 - 2 hours | 85 - 95% |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the addition-elimination route is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) and analytical markers that confirm structural integrity at each phase without requiring immediate mass spectrometry.

Phase 1: Synthesis of the Activated Intermediate (4-Chlorocoumarin)

-

Reaction Setup: Suspend 4-hydroxycoumarin (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Add POCl 3 (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylaniline to facilitate the chlorination.

-

Execution: Heat the mixture to reflux (110°C) for 3 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent.

-

Validation: The reaction is complete when the highly polar, streaking spot of 4-hydroxycoumarin ( Rf≈0.1 ) is entirely replaced by a distinct, non-polar UV-active spot representing 4-chlorocoumarin ( Rf≈0.6 ).

-

-

Workup: Cool to room temperature and quench carefully by pouring over crushed ice. Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with cold water and brine, dry over anhydrous MgSO 4 , and concentrate in vacuo.

Phase 2: Nucleophilic Addition-Elimination

-

Reaction Setup: Dissolve the crude 4-chlorocoumarin (1.0 eq) in absolute ethanol. Add ethanolamine (2-aminoethanol, 2.5 eq) dropwise.

-

Causality Note: A 2.5 molar equivalent is utilized because the excess amine acts simultaneously as the nucleophile and as an acid scavenger for the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile.

-

-

Execution: Stir the reaction mixture at reflux (78°C) for 2 hours.

-

In-Process Control (IPC): Monitor via TLC using DCM:Methanol (9:1).

-

Validation: The disappearance of the 4-chlorocoumarin spot and the emergence of a new spot ( Rf≈0.4 ) that exhibits strong blue fluorescence under 365 nm UV light confirms the formation of the conjugated enamine-lactone system.

-

-

Workup & Purification: Evaporate the ethanol under reduced pressure. Resuspend the crude residue in ice-cold water to precipitate the product. Filter the solid and recrystallize from an ethanol/water mixture to yield pure 4-(2-hydroxyethylamino)chromen-2-one.

-

Final Analytical Validation:

-

1 H NMR (DMSO- d6 ): The structure is definitively validated by three key signals:

-

A singlet at δ≈5.3 ppm corresponding to the C3-H vinylic proton (confirming the coumarin core is intact).

-

A broad singlet at δ≈7.5 ppm for the enamine N-H proton.

-

A broad triplet at δ≈4.8 ppm confirming the presence of the terminal O-H group.

-

-

References

-

Title: 4-Aminocoumarin derivatives: synthesis and applications Source: New Journal of Chemistry (RSC Publishing), 2021, 45(13), 5744-5763. URL: [Link]

-

Title: Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups Source: Zeitschrift für Naturforschung B, 2013, 68(9), 1031-1040. URL: [Link]

An In-depth Technical Guide to 4-(2-Hydroxyethylamino)coumarin: Properties and Applications

Introduction

Coumarins represent a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and unique photophysical properties.[1] Within this family, 4-aminocoumarin derivatives have garnered considerable attention due to their pronounced fluorescence, making them valuable scaffolds in the development of fluorescent probes, sensors, and materials.[2] This guide focuses on a specific derivative, 4-(2-Hydroxyethylamino)coumarin, providing a detailed exploration of its anticipated properties and potential applications for researchers, scientists, and professionals in drug development.

While specific data for 4-(2-Hydroxyethylamino)coumarin is not extensively documented in publicly available literature, its chemical architecture allows for a robust extrapolation of its characteristics based on the well-established principles of coumarin chemistry. The presence of an electron-donating amino group at the 4-position is expected to impart strong fluorescent properties, while the hydroxyethyl substituent offers a site for further functionalization and can influence solubility and biocompatibility.

This document will therefore serve as a technical primer, synthesizing foundational knowledge of coumarin chemistry to predict the physicochemical properties, fluorescent behavior, and promising applications of 4-(2-Hydroxyethylamino)coumarin.

Physicochemical Properties

The properties of 4-(2-Hydroxyethylamino)coumarin can be inferred from its parent structures, 4-hydroxycoumarin and other 4-aminocoumarin derivatives.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₁NO₃ | Based on the chemical structure. |

| Molecular Weight | 205.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on the typical appearance of coumarin derivatives.[3] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. For comparison, 4-hydroxycoumarin has a melting point of 213.5 °C.[3] The amino substitution may alter this value. | Coumarins are generally crystalline solids at room temperature.[4] |

| Solubility | Expected to have moderate solubility in polar organic solvents such as ethanol, methanol, DMSO, and acetonitrile.[4] The presence of the hydroxyl group may impart some limited solubility in water. | The coumarin core is hydrophobic, while the hydroxyethylamino group is polar. |

| pKa | The amino group is expected to be weakly basic. The exact pKa would require experimental determination. | The nitrogen lone pair participates in resonance with the coumarin ring system. |

Synthesis of 4-(2-Hydroxyethylamino)coumarin

A plausible and efficient synthetic route to 4-(2-Hydroxyethylamino)coumarin involves the nucleophilic substitution of the hydroxyl group of 4-hydroxycoumarin with 2-aminoethanol. This reaction is analogous to the well-documented synthesis of other 4-aminocoumarin derivatives.[5][6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(2-Hydroxyethylamino)coumarin.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or in a neat mixture with the amine.[6]

-

Addition of Amine: Add 2-aminoethanol (an excess, e.g., 2-3 equivalents) to the reaction mixture.

-

Catalysis (Optional): The reaction can be performed with or without a catalyst. In some preparations of 4-aminocoumarins, ammonium acetate is used.[6]

-

Reaction Conditions: Heat the mixture to a temperature of 140-160°C and stir for several hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4-(2-Hydroxyethylamino)coumarin.

Causality behind Experimental Choices:

-

Excess Amine: Using an excess of 2-aminoethanol helps to drive the reaction equilibrium towards the product side.

-

High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic substitution at the C4 position of the coumarin ring.

-

Precipitation in Water: The product is expected to be significantly less soluble in water than the reactants and the DMF solvent, allowing for its isolation by precipitation.

Fluorescence Properties

The fluorescence of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin ring, as well as the solvent environment.[7][8]

General Principles of Coumarin Fluorescence

-

Influence of Substituents: Electron-donating groups, such as the amino group in 4-(2-Hydroxyethylamino)coumarin, are known to significantly enhance fluorescence quantum yields.

-

Solvatochromism: Many coumarin dyes exhibit solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity.[9] A bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity.[8]

-

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, some aminocoumarins can form a non-fluorescent or weakly fluorescent TICT state in the excited state, leading to a decrease in fluorescence quantum yield.[8] This is due to the stabilization of a charge-separated species by the polar solvent molecules, allowing for rotation around the C-N bond.

-

Hydrogen Bonding: Hydrogen bonding interactions between the coumarin derivative and protic solvents (like alcohols or water) can also influence the fluorescence properties, sometimes facilitating the formation of the non-fluorescent TICT state.[8]

Predicted Fluorescence Characteristics of 4-(2-Hydroxyethylamino)coumarin

| Parameter | Predicted Characteristic | Rationale |

| Excitation Wavelength | Expected in the near-UV to blue region of the spectrum (~350-400 nm). | Typical for aminocoumarin derivatives.[] |

| Emission Wavelength | Expected in the blue to green region of the spectrum (~400-500 nm). | The amino group at the 4-position will likely lead to emission at longer wavelengths compared to unsubstituted coumarin. |

| Quantum Yield | Expected to be moderate to high in non-polar solvents and potentially lower in polar, protic solvents. | The amino group is a strong electron-donating group. The potential for TICT state formation in polar solvents could reduce the quantum yield.[8] |

| Stokes Shift | A significant Stokes shift is anticipated. | This is a common feature of many fluorescent coumarin derivatives.[11] |

Potential Applications

The predicted strong fluorescence and the presence of a reactive hydroxyl group make 4-(2-Hydroxyethylamino)coumarin a versatile molecule with a wide range of potential applications.

Fluorescent Probes and Sensors

The coumarin scaffold is a popular choice for the design of fluorescent probes for the detection of various analytes, including metal ions, anions, and biologically relevant small molecules.[12][13]

-

Mechanism of Action: The fluorescence of the coumarin core can be modulated ("turned-on" or "turned-off") upon binding of an analyte to a recognition moiety attached to the coumarin.

-

Role of the Hydroxyethyl Group: The terminal hydroxyl group of 4-(2-Hydroxyethylamino)coumarin provides a convenient handle for the covalent attachment of various recognition units (e.g., chelators for metal ions, receptors for specific molecules) through esterification or etherification reactions.

Sources

- 1. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 4-(2-Hydroxyethylamino)-2H-chromen-2-one

An In-Depth Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The 2H-chromen-2-one, or coumarin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Functionalization of the coumarin nucleus is a key strategy for modulating its biological profile, enhancing potency, and improving pharmacokinetic properties. This guide focuses on a specific, promising derivative: 4-(2-hydroxyethylamino)-2H-chromen-2-one. The introduction of the aminoethanol group at the C4-position is a deliberate design choice intended to increase hydrophilicity and provide a vector for further chemical modification.

This document provides a comprehensive technical overview, beginning with a robust and reproducible synthetic pathway from commercially available starting materials. We delve into the mechanistic rationale behind the chosen reactions and provide detailed protocols for synthesis and purification. Subsequently, a thorough guide to the analytical and spectroscopic characterization of the target molecule is presented, establishing a self-validating framework for experimental success. Finally, we explore the potential pharmacological applications of this derivative, grounded in the known bioactivities of related amino-coumarins, and propose a detailed workflow for its biological evaluation, with a focus on its potential as an anticancer agent.

Introduction: The Coumarin Scaffold and the Rationale for C4-Aminoethanol Functionalization

Coumarins are a class of benzopyrone compounds widely distributed in nature and recognized for their diverse and significant biological activities, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The versatility of the coumarin core has made it a focal point for synthetic and medicinal chemists aiming to develop novel therapeutic agents.[1]

The substitution pattern around the coumarin ring is critical in defining its pharmacological profile. The C4-position, in particular, is a strategic site for modification. Introducing an amino group at this position has been shown to yield compounds with potent biological activities.[5][6] Our focus on the 4-aminoethanol derivative is underpinned by several key principles of drug design:

-

Enhanced Solubility: The terminal hydroxyl group and the secondary amine significantly increase the polarity of the molecule compared to the parent coumarin, which is often associated with poor aqueous solubility. This can improve bioavailability and suitability for biological assays.

-

Hydrogen Bonding Potential: The N-H and O-H groups act as both hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with biological targets such as enzyme active sites.

-

A Vector for Pro-drug and Conjugation Strategies: The primary alcohol provides a reactive handle for esterification, allowing for the creation of pro-drugs to improve pharmacokinetics or for conjugation to targeting moieties or polymers.

This guide serves as a foundational resource for researchers investigating this specific molecular scaffold, providing the necessary technical detail to synthesize, validate, and evaluate 4-(2-hydroxyethylamino)-2H-chromen-2-one.

Synthesis and Mechanistic Rationale

The synthesis of 4-(2-hydroxyethylamino)-2H-chromen-2-one is most efficiently achieved via a two-step process starting from the readily available 4-hydroxycoumarin. The strategy involves the conversion of the C4-hydroxyl group into a better leaving group, followed by nucleophilic substitution with 2-aminoethanol (ethanolamine).

Synthetic Pathway Overview

The reaction proceeds as follows:

-

Step 1: Chlorination. 4-hydroxycoumarin is converted to 4-chloro-2H-chromen-2-one. The hydroxyl group is a poor leaving group; its conversion to a chloride drastically increases the electrophilicity of the C4-position.

-

Step 2: Nucleophilic Aromatic Substitution. 4-chloro-2H-chromen-2-one is reacted with 2-aminoethanol. The amine acts as a nucleophile, displacing the chloride to form the target compound.

Caption: Synthetic route to 4-(2-Hydroxyethylamino)-2H-chromen-2-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2H-chromen-2-one (Intermediate)

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxycoumarin (5.0 g, 30.8 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask in a fume hood. The mixture will become a slurry.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Workup: Allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.

-

Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from ethanol to yield white crystalline needles of 4-chloro-2H-chromen-2-one. Dry under vacuum.

Causality Insight: POCl₃ is a powerful dehydrating and chlorinating agent. It protonates the carbonyl oxygen of the keto-tautomer of 4-hydroxycoumarin, followed by attack of the chloride ion at C4 and subsequent elimination to yield the stable 4-chloro derivative. Pouring onto ice hydrolyzes the excess POCl₃ in a controlled manner.

Protocol 2: Synthesis of 4-(2-Hydroxyethylamino)-2H-chromen-2-one (Final Product)

-

Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-2H-chromen-2-one (2.0 g, 11.1 mmol) in absolute ethanol (25 mL).

-

Reagent Addition: Add 2-aminoethanol (0.74 g, 12.2 mmol, ~1.1 equivalents) followed by triethylamine (Et₃N, 1.7 mL, 12.2 mmol, ~1.1 equivalents) to the solution.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. A solid precipitate will likely form. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product and wash with a small amount of cold ethanol to remove unreacted starting materials and triethylamine hydrochloride salt. The product can be further purified by recrystallization from ethanol or isopropanol to afford the final compound as a white or pale-yellow solid.

Causality Insight: The reaction is a nucleophilic substitution where the lone pair of the nitrogen in 2-aminoethanol attacks the electrophilic C4 carbon, displacing the chloride ion. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation of the aminoethanol and driving the reaction to completion.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural proof.

Expected Analytical Data

The following table summarizes the expected spectroscopic data for 4-(2-hydroxyethylamino)-2H-chromen-2-one.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~7.5-8.0 (m, 2H, Ar-H), δ ~7.2-7.4 (m, 2H, Ar-H), δ ~5.5 (s, 1H, C3-H), δ ~3.8 (t, 2H, -CH₂-OH), δ ~3.5 (q, 2H, -NH-CH₂-), δ ~4.9 (t, 1H, -OH), δ ~9.0 (t, 1H, -NH-) | Aromatic protons in their characteristic regions. A key singlet for the C3 proton. Triplets and quartets for the coupled ethyl chain protons. Exchangeable protons for OH and NH (may broaden or shift with D₂O exchange). |

| ¹³C NMR | δ ~164 (C2, C=O), δ ~154 (C9), δ ~152 (C4), δ ~132 (C7), δ ~124 (C5), δ ~123 (C6), δ ~117 (C10), δ ~115 (C8), δ ~90 (C3), δ ~61 (-CH₂-OH), δ ~45 (-NH-CH₂-) | Lactone carbonyl (C2) is downfield. Aromatic carbons in the 110-155 ppm range. Two distinct aliphatic carbons for the ethanolamine side chain. |

| FT-IR (cm⁻¹) | 3400-3200 (broad, O-H & N-H stretch), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), ~1700 (strong, C=O lactone), ~1620 (C=C aromatic), ~1200 (C-O stretch) | Broad peak confirms OH/NH groups. Strong lactone carbonyl stretch is characteristic of the coumarin ring.[7][8] |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₁H₁₁NO₃ | Provides the molecular weight of the compound, confirming its elemental composition. |

Potential Pharmacological Applications & Biological Evaluation

Amino-substituted coumarins have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent.[4][5] Derivatives have been shown to act as kinase inhibitors, induce apoptosis, and inhibit cell proliferation.[4] The 4-(2-hydroxyethylamino)-2H-chromen-2-one derivative is a prime candidate for screening against various cancer cell lines.

Proposed General Workflow for Biological Evaluation

A systematic approach is required to evaluate the therapeutic potential of the newly synthesized compound.

Caption: Experimental workflow from synthesis to biological evaluation.

Hypothetical Mechanism: Kinase Inhibition Signaling Pathway

Many coumarin derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell survival and proliferation, such as Src kinase.[9] We can hypothesize that our compound interferes with a similar pathway.

Caption: Hypothetical inhibition of the Src kinase signaling pathway.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method to assess the compound's effect on cancer cell viability.

-

Cell Culture: Seed human cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) and Future Perspectives

The synthesized 4-(2-hydroxyethylamino)-2H-chromen-2-one serves as an excellent starting point for further optimization. Future work could explore:

-

Alkylation/Acylation of the Hydroxyl Group: Converting the -OH to an ether or ester could modify lipophilicity and cell permeability.

-

Modification of the Ethyl Linker: Extending or branching the two-carbon chain could probe the spatial requirements of the target binding pocket.

-

Substitution on the Benzene Ring: Adding electron-donating or electron-withdrawing groups to the coumarin's aromatic ring can significantly alter electronic properties and biological activity.

-

Bioisosteric Replacement: Replacing the oxygen in the coumarin ring with sulfur (thiocoumarin) is a known strategy to modulate activity.[10]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-(2-hydroxyethylamino)-2H-chromen-2-one. We have detailed robust experimental protocols, explained the underlying chemical principles, and outlined a clear path for investigating its pharmacological potential, particularly in the context of anticancer drug discovery. This molecule represents a versatile and promising scaffold, and the methodologies described herein are designed to empower researchers to explore its therapeutic value and develop next-generation coumarin-based agents.

References

- Tandfonline. (2024, January 24). Full article: Synthesis, spectroscopic characterisation, DFT insight, and molecular docking studies of a coumarin derivative 3-acetyl-2-oxo-2H-chromene-6-carbohydrazide.

- ResearchGate. (n.d.). Synthesis and Spectroscopic Study of Coumarin Derivatives | Request PDF.

- IJARBS. (n.d.). Synthesis, structure characterization and biological activity of new coumarin derivatives. Retrieved from International Journal of Advanced Research in Biological Sciences.

- PMC. (2022, January 19). Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)benzenes and Hybrid Coumarin-1,2,3-triazolyl-aryl Derivatives.

- PubMed. (2024, October 1). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery.

- MDPI. (2023, June 30). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.

- Basrah Journal of Science. (2024, December 20). Synthesis and Characterization of New Coumarin Derivatives.

- PMC. (2022, October 10). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules.

- ACS Publications. (2024, October 11). Base-Promoted Chemodivergent Construction of 2H-Chromen-2-one and Chromeno[2,3-c]pyrrole Scaffolds from para-Quinone Methides and α-Alkylidene Succinimides | Organic Letters.

- Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.

- BenchChem. (n.d.). The Versatile Scaffold: Application of Amino-Substituted 2H-Chromenes in Medicinal Chemistry.

- Kuey. (n.d.). Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.

- PMC. (n.d.). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds.

- MDPI. (2011, August 15). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin.

- SciSpace. (2015, January 21). Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials.

- IntechOpen. (2019, July 27). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.

- ResearchGate. (n.d.). Bioisosteric drug design tactic for the synthesis of coumarin derivatives.

- ResearchGate. (n.d.). Synthesis of 4‐aminochromen‐2‐ones: (i) 20/21, ethanol, reflux.

- ResearchGate. (n.d.). Coumarin and its bioisosteres: Thiocoumarin, 2-thioxocoumarin, and dithiocoumarin.

- MDPI. (2018, November 14). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium.

- MDPI. (2014, November 25). Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions.

- R Discovery. (2003, May 30). One‐Step Synthesis of Substituted 2‐Amino‐4H‐chromenes and 2‐Amino‐4H‐benzo[f]chromenes.

- Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from Current Trends in Pharmacy and Pharmaceutical Chemistry.

- DergiPark. (2015, June 30). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L - Proline as a Catalyst.

- Chapman University Digital Commons. (n.d.). Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities.

Sources

- 1. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. kuey.net [kuey.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ijarbs.com [ijarbs.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. researchgate.net [researchgate.net]

Synthesis, Nomenclature, and Application of 4-[(2-Hydroxyethyl)amino]-2H-chromen-2-one: A Technical Guide

Structural Identity & IUPAC Nomenclature

In medicinal chemistry and fluorophore design, the coumarin scaffold is a privileged structure. The specific derivative discussed in this whitepaper is widely utilized as a bioactive precursor and a fluorescent probe.

To derive its Preferred IUPAC Name (PIN), we deconstruct the molecule into its core components:

-

Parent Ring System: The bicyclic core is a benzopyrone. According to IUPAC rules, the oxygen atom is designated as position 1, and the carbonyl carbon is position 2. This defines the parent structure as 2H-chromen-2-one (trivially known as coumarin).

-

Primary Substitution: At the C-4 position, the ring is substituted with an amino group.

-

Secondary Substitution: The nitrogen atom of the amino group is alkylated with a two-carbon chain terminating in a hydroxyl group, known as a 2-hydroxyethyl moiety.

Because the substituent at C-4 is a complex group, brackets are employed to indicate that the entire alkylamino moiety is attached to the parent ring. Thus, the precise IUPAC name is 4-[(2-hydroxyethyl)amino]-2H-chromen-2-one .

Mechanistic Rationale & Chemical Properties

The synthesis and reactivity of 4-aminocoumarins are governed by their unique electronic properties. Unlike simple aromatic amines, 4-aminocoumarins exhibit strong enamine-like character [1]. The lone pair on the nitrogen atom is highly delocalized into the α,β -unsaturated lactone system.

The Causality of Precursor Selection

A common pitfall in coumarin chemistry is attempting the direct amination of 4-hydroxycoumarin under standard conditions. 4-Hydroxycoumarin exists in a tautomeric equilibrium with its keto form, chroman-2,4-dione. Because the hydroxyl group is a poor leaving group and the molecule behaves as a vinylogous acid, direct condensation with ethanolamine requires harsh, energy-intensive conditions (e.g., microwave irradiation at 130°C) to drive off water[1],[2].

To achieve high yields under kinetic control, researchers must bypass this thermodynamic barrier by converting 4-hydroxycoumarin into 4-chlorocoumarin . The introduction of the highly electronegative chlorine atom achieves two goals:

-

It locks the molecule into the reactive coumarin tautomer.

-

It provides an excellent leaving group (Cl⁻) for a Nucleophilic Aromatic Substitution (S N Ar) via an addition-elimination mechanism[1],[3].

Critical Expert Insight: When synthesizing 4-chlorocoumarin using POCl 3 , one must avoid using N,N-Dimethylformamide (DMF) as a solvent or catalyst. The combination of POCl 3 and DMF constitutes Vilsmeier-Haack conditions, which will inadvertently formylate the highly nucleophilic C-3 position, yielding 4-chloro-3-formylcoumarin instead of the desired product[4].

Figure 1: Addition-elimination (SNAr) mechanism at the C-4 position.

Experimental Methodologies: Self-Validating Protocols

The following two-step protocol is designed to be a self-validating system, ensuring that the researcher can verify the success of each transformation in real-time.

Step 1: Synthesis of 4-Chlorocoumarin (Electrophilic Activation)

Rationale: Refluxing in neat POCl 3 with a non-formylating organic base ensures quantitative chlorination without C-3 functionalization.

-

Reaction: Suspend 4-hydroxycoumarin (1.0 eq) in neat phosphorus oxychloride (POCl 3 , 5.0 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heating: Reflux the mixture at 110°C for 2 hours under an inert atmosphere.

-

In-Process Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The highly polar 4-hydroxycoumarin (R f ~0.1) will be consumed, replaced by the non-polar 4-chlorocoumarin (R f ~0.6).

-

Workup: Carefully pour the cooled mixture over crushed ice to safely hydrolyze excess POCl 3 . Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-[(2-Hydroxyethyl)amino]-2H-chromen-2-one

Rationale: Ethanol is chosen as a polar protic solvent to stabilize the polar transition state and the departing chloride ion through hydrogen bonding. A 2.5 molar equivalent of ethanolamine is critical: 1.0 eq acts as the nucleophile, while 1.5 eq acts as a Brønsted base to scavenge the generated HCl, preventing the protonation and deactivation of the remaining ethanolamine[1].

-

Reaction: Dissolve 4-chlorocoumarin (1.0 eq) in absolute ethanol. Add ethanolamine (2.5 eq) dropwise at room temperature.

-

Heating: Reflux the mixture (80°C) for 3–4 hours.

-

In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). As the reaction proceeds, a new spot will appear that is highly fluorescent blue under 365 nm UV light—a direct confirmation of the conjugated 4-aminocoumarin system forming.

-

Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water (to remove excess ethanolamine and ethanolamine hydrochloride), dry the organic layer over Na 2 SO 4 , and recrystallize from ethanol to yield the pure product.

Figure 2: Divergent synthetic workflows for 4-[(2-hydroxyethyl)amino]-2H-chromen-2-one.

Quantitative Data & Spectroscopic Validation

To ensure rigorous quality control, the synthesized compound must be validated against established spectroscopic parameters. The strong electron-donating effect of the 4-amino group causes a pronounced shielding effect on the C-3 vinylic proton, shifting it significantly upfield compared to unsubstituted coumarins[1],[5].

Table 1: Comparative Analysis of Synthetic Methodologies

| Parameter | Route A: Indirect (via 4-Chlorocoumarin) | Route B: Direct Microwave Amination |

| Reaction Steps | 2 | 1 |

| Reagents | POCl 3 , Ethanolamine, EtOH | Ethanolamine |

| Reaction Time | 5–6 hours (total) | 10–20 minutes |

| Temperature | Reflux (80–110°C) | 130°C (Microwave) |

| Typical Yield | 75–85% (over two steps) | 60–70% |

| Atom Economy / Green Profile | Low (generates acidic halogenated waste) | High (solvent-free, no halogenated waste) |

Table 2: Key Spectroscopic Signatures for Target Validation

| Technique | Key Signals / Wavenumbers | Structural Assignment & Rationale |

| ¹H NMR (DMSO-d₆) | δ 7.2 – 7.9 ppm (m, 4H) | Aromatic protons (C-5, C-6, C-7, C-8). |

| δ 7.4 ppm (t, 1H) | Secondary amine (-NH-) proton; exchangeable with D 2 O. | |

| δ 5.2 ppm (s, 1H) | Vinylic proton at C-3. Highly shielded due to enamine resonance. | |

| δ 4.8 ppm (t, 1H) | Hydroxyl (-OH) proton; exchangeable with D 2 O. | |

| δ 3.6 ppm (q, 2H) | Methylene adjacent to -OH (-CH 2 -OH). | |

| δ 3.3 ppm (q, 2H) | Methylene adjacent to -NH- (-CH 2 -NH-). | |

| FT-IR | ~3350 cm⁻¹ (broad) | Overlapping O-H and N-H stretching vibrations. |

| ~1680 cm⁻¹ | C=O stretching (conjugated lactone shifted by H-bonding). |

Biological & Photophysical Applications

The strategic addition of the 2-hydroxyethyl moiety to the 4-amino position serves a dual purpose in drug development. First, it significantly increases the aqueous solubility of the highly hydrophobic coumarin core, which is a critical pharmacokinetic parameter for bioavailability. Second, the terminal hydroxyl group serves as an orthogonal reactive handle for further functionalization, such as the attachment of targeting peptides, fluorophore conjugation, or the synthesis of prodrug esters[5].

Furthermore, 4-aminocoumarins are highly valued as fluorescent probes. The push-pull electronic system (electron-donating amine at C-4 and electron-withdrawing lactone carbonyl at C-2) results in a strong intramolecular charge transfer (ICT) state upon excitation, making them excellent candidates for live-cell imaging and enzyme-activity assays[5].

References

-

Ivanov, I. C., Angelova, V. T., Vassilev, N., Tiritiris, I., & Iliev, B. (2013). Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Zeitschrift für Naturforschung B. URL: [Link]

-

Sadeghpour, M., et al. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry (RSC Publishing). URL: [Link]

-

Chavan, S. S., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. URL: [Link]

-

Sabita, et al. (2015). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. URL: [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 5. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Photophysical Engineering of 4-Substituted Coumarin Scaffolds: A Technical Guide for Bioimaging and Probe Development

Executive Summary

Coumarin (1-benzopyran-2-one) derivatives are privileged fluorophores in chemical biology, widely utilized for tracking enzymatic activity, drug metabolism, and cellular dynamics. While the 7-position is traditionally functionalized to act as an electron donor, the 4-position serves as a critical node for tuning the scaffold's photophysical properties. As a Senior Application Scientist, I frequently leverage 4-substituted coumarins to engineer probes with tailored Stokes shifts, enhanced quantum yields, and red-shifted emission profiles that bypass cellular autofluorescence. This guide explores the mechanistic principles, quantitative data, and self-validating synthetic workflows required to develop these advanced fluorescent scaffolds.

Mechanistic Photophysics: Engineering the Push-Pull System

The fluorescence of 7-substituted coumarins is fundamentally driven by an Intramolecular Charge Transfer (ICT) mechanism. In a standard coumarin probe, an electron-donating group (EDG) at the 7-position (such as a hydroxyl or amine) "pushes" electron density across the conjugated π -system toward the electron-withdrawing lactone carbonyl, which acts as the "pull" acceptor.

The structural genius of modifying the 4-position lies in its direct influence on the molecule's lowest unoccupied molecular orbital (LUMO).

-

Electron-Donating Substituents: A standard 4-methyl (-CH 3 ) group provides mild electron donation via hyperconjugation, resulting in classic blue emission profiles (e.g., 7-amino-4-methylcoumarin, AMC).

-

Electron-Withdrawing Substituents: Replacing the -CH 3 with a strongly electron-withdrawing group (EWG), such as a 4-trifluoromethyl (-CF 3 ) moiety, heavily stabilizes the LUMO. This stabilization effectively narrows the HOMO-LUMO energy gap.

According to 1, transitioning from an AMC to an AFC (7-amino-4-trifluoromethylcoumarin) scaffold yields a significant bathochromic (red) shift in both excitation and emission spectra[1]. This shift is highly advantageous for biological assays, as longer wavelengths penetrate tissue more effectively and minimize interference from the blue autofluorescence of endogenous cofactors like NADH[2].

Quantitative Photophysical Profiles

To effectively select a scaffold for drug development assays, one must compare their spectral properties. The table below summarizes the quantitative photophysical data of the most prominent 4-substituted coumarins:

| Scaffold | 7-Substitution | 4-Substitution | Excitation ( λex ) | Emission ( λem ) | Quantum Yield ( Φ ) | Primary Application |

| 4-MU | -OH | -CH 3 | ~360 nm | ~450 nm | ~0.63 | Phosphatase/Esterase assays |

| HFC | -OH | -CF 3 | ~410 nm | ~538 nm | High | CYP450 / UGT screening[3] |

| AMC | -NH 2 | -CH 3 | ~344-350 nm | ~440-460 nm | ~0.63 | Caspase/Protease substrates[1] |

| AFC | -NH 2 | -CF 3 | ~376-400 nm | ~482-505 nm | Moderate | Red-shifted Caspase assays[4] |

Synthetic Methodologies: Self-Validating Protocol for HFC

The synthesis of 7-hydroxy-4-trifluoromethylcoumarin (HFC) is typically achieved via a Pechmann Condensation . The causality behind this reaction relies on an acid catalyst to drive the transesterification between a phenol and a β -ketoester, followed by intramolecular electrophilic aromatic substitution and dehydration. Because the -CF 3 group makes the intermediate less nucleophilic, a strong Brønsted acid is required.

Step-by-Step Protocol:

-

Reagent Assembly: Combine 1.0 equivalent of resorcinol and 1.1 equivalents of ethyl trifluoroacetoacetate in a round-bottom flask.

-

Causality: A slight stoichiometric excess of the β -ketoester ensures complete consumption of the resorcinol, preventing tedious downstream chromatographic separation of structurally similar phenolic compounds.

-

-

Catalysis: Slowly add concentrated H 2 SO 4 (or methanesulfonic acid) dropwise while maintaining the flask at 0°C in an ice bath.

-

Causality: The initial condensation is highly exothermic. Maintaining a low temperature prevents the oxidative degradation of resorcinol and the formation of insoluble tarry byproducts.

-

-

Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12-24 hours to ensure complete lactone ring closure.

-

Self-Validating Checkpoint 1 (TLC): Spot the crude mixture on a silica TLC plate and elute with Hexane:Ethyl Acetate (7:3). View under a 365 nm UV lamp.

-

Validation: The successful formation of the coumarin core is confirmed by the appearance of an intensely fluorescent green/blue spot, which is distinctly absent in the non-fluorescent starting materials.

-

-

Quenching & Precipitation: Pour the viscous reaction mixture over crushed ice with vigorous stirring.

-

Causality: The sudden dilution in cold water "crashes out" the highly hydrophobic HFC product as a precipitate, while keeping unreacted acid and trace resorcinol dissolved in the aqueous phase. Filter and wash with cold water.

-

-

Self-Validating Checkpoint 2 (Photophysical Shift): Dissolve a micro-aliquot of the dried solid in a basic buffer (pH > 8.5).

-

Validation: The 7-hydroxyl group ( pKa≈7.0 ) will deprotonate to form a phenoxide anion. This massively amplifies the electron-donating power of the ICT system, resulting in a dramatic, visible increase in fluorescence under UV light, confirming the structural integrity of the push-pull system.

-

Application in Drug Development: Enzyme-Responsive Probes

In drug discovery, 4-substituted coumarins are heavily utilized to create "turn-on" fluorogenic probes for enzyme profiling. The underlying logic relies on ICT quenching .

By covalently masking the 7-position (e.g., conjugating an amide bond for caspases to form DEVD-AFC, or an ether bond for Cytochrome P450 to form BFC), the electron-donating capability of the 7-position is neutralized. This disrupts the push-pull system, rendering the probe virtually non-fluorescent. Upon specific enzymatic cleavage—such as CYP3A4-dependent debenzylation of BFC—the free 7-hydroxy group of HFC is liberated. The ICT is instantly restored, triggering a massive fluorescence enhancement with an exceptionally high signal-to-background ratio[3].

Probe Development Workflow

Workflow for the design, synthesis, and validation of 4-substituted coumarin probes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]

The Multifaceted Biological Activity of 4-Aminochromen-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale

In the landscape of heterocyclic drug discovery, the benzopyran-2-one (coumarin) core is a privileged scaffold. Specifically, the introduction of an amino group at the C4 position to form 4-aminochromen-2-one (4-aminocoumarin) derivatives fundamentally alters the molecule's electronic and biological profile[1].

From a structural perspective, the C4-amino substitution creates a highly stable enamine system conjugated with the α,β -unsaturated lactone ring[2]. This conjugation serves two critical purposes:

-

Thermodynamic Stability & Reactivity: The enhanced electron density at the C3 position makes the scaffold highly reactive toward electrophiles, establishing it as a multifaceted building block for synthesizing complex coumarin-fused N-heterocycles (e.g., pyrido- or indolo-coumarins)[3]. Notably, due to this enamine stability, 4-aminocoumarins resist forming standard Schiff bases when reacted with aldehydes or ketones, a nuance that dictates specific downstream synthetic strategies[4].

-

Target Engagement: The primary or secondary amine at C4 acts as a crucial hydrogen-bond donor/acceptor, allowing the molecule to anchor deeply within the ATP-binding pockets of various kinases and isomerases[5].

This guide synthesizes the core biological activities of 4-aminochromen-2-one derivatives, detailing their mechanisms of action, quantitative efficacy, and the standardized protocols required for their synthesis and validation.

Core Biological Activities & Mechanistic Pathways

Anticancer Efficacy: Topoisomerase and Hsp90 Inhibition

4-Aminocoumarin derivatives exhibit potent anti-proliferative properties against various human carcinoma cell lines. The primary mechanisms of action involve the inhibition of DNA Topoisomerase I and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[4].

Furthermore, synthetic analogs inspired by the natural aminocoumarin antibiotic novobiocin act as potent antagonists of the Heat Shock Protein 90 (Hsp90) C-terminal domain[3]. By binding to this allosteric site, 4-aminocoumarins disrupt the chaperone cycle, leading to the ubiquitination and proteasomal degradation of oncogenic client proteins (such as Akt and HER2), ultimately inducing apoptosis[3]. Other derivatives, particularly 4-arylcoumarin analogues of combretastatin A-4, function as microtubule polymerization inhibitors, arresting the cell cycle at the G2/M phase[6].

Antimicrobial and Antifungal Action

The scaffold is a historically validated antimicrobial agent. 4-Aminocoumarins compete directly with ATP for binding to the ATPase subunit of bacterial DNA gyrase and Topoisomerase IV[3]. This prevents the enzymes from introducing negative supercoils into DNA, halting bacterial replication[7]. In agricultural and medical mycology, specific 4-amino coumarin derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain and exhibiting broad-spectrum antifungal properties[8].

Antioxidant and Anti-inflammatory Profiling

Oxidative stress is a primary driver of cellular aging and inflammation. 4-Aminocoumarin derivatives, particularly those bearing hydrazino or thiadiazolyl substitutions, demonstrate excellent free-radical scavenging capabilities[9]. Additionally, specific derivatives act as potent inhibitors of lipoxygenase (LOX), an enzyme responsible for lipid peroxidation and the generation of pro-inflammatory leukotrienes[8].

Mechanistic pathways of 4-aminocoumarins in antimicrobial and anticancer applications.

Quantitative Efficacy Profiling

To contextualize the biological potential of these compounds, the following table summarizes representative quantitative data from validated in vitro assays across different therapeutic targets.

| Derivative Class / Substitution | Primary Target / Mechanism | Representative Activity | Ref |

| Novobiocin Analogs | Hsp90 C-Terminal Domain (Anticancer) | IC₅₀ ≈ 10 - 50 µM (Cellular degradation) | [3] |

| 4-Arylcoumarins (Combretastatin A-4 analogs) | Microtubule Polymerization (Anticancer) | Apparent binding affinity Ka≈1×106M−1 | [6] |

| 4-Hydrazinocoumarins | Lipoxygenase (LOX) Inhibition | IC₅₀ = 10 µM | [8] |

| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromen-2-one | DPPH Free-Radical Scavenging (Antioxidant) | IC₅₀ = 596.7 µg/mL | [9] |

| Biscoumarin Derivatives | α -glucosidase Inhibition | IC₅₀ = 20.0 ± 0.7 µM | [7] |

Standardized Experimental Methodology

As an application scientist, I cannot overstate the importance of a self-validating experimental system. The direct replacement of the hydroxyl group in 4-hydroxycoumarin with an amine is the most robust route to synthesize these derivatives[2]. The following protocol outlines the synthesis, structural validation, and preliminary biological screening workflow.

Synthesis of 4-Anilinocoumarin Derivatives

Causality Note: The reaction requires high temperatures (160–180 °C) to overcome the activation energy of the nucleophilic addition-elimination sequence. Operating neat or in a high-boiling solvent ensures the thermodynamic driving force favors the stable enamine product[10].

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 4-hydroxycoumarin with 1.2–2.0 equivalents of the desired primary amine (e.g., an aniline derivative)[10].

-

Thermal Condensation: Heat the mixture to 160–180 °C. If a solvent is required for solubility, utilize a high-boiling solvent such as ethoxyethanol[2].

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate:Hexane). The reaction typically reaches completion within 20 to 90 minutes[10],[9].

-

Quenching & Precipitation: Cool the mixture to room temperature and quench by adding cold distilled water. A solid precipitate of the crude 4-aminocoumarin will form[9].

-

Purification: Collect the precipitate via vacuum filtration. Wash thoroughly with cold water to remove unreacted amines. Recrystallize the crude solid from hot ethanol or methanol to yield the purified product[10].

Structural Validation

A critical failure point in derivative synthesis is the accidental generation of O-alkylated byproducts rather than the desired N-substituted enamines.

-

HR-MS (High-Resolution Mass Spectrometry): Confirm the exact mass (e.g., Δ<5 ppm) to verify the molecular formula[9].

-

NMR Spectroscopy: Utilize 1D ( 1 H, 13 C) and 2D NMR techniques (COSY, NOESY, HSQC, HMBC). The disappearance of the C4-OH proton and the appearance of an N-H proton signal (typically around 3262 cm⁻¹ in IR and distinct in 1 H NMR) confirms successful amination[9].

In Vitro Antioxidant Assay (DPPH Protocol)

To validate the biological activity of the synthesized compound, a standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is recommended.

-

Prepare a methanolic solution of the DPPH radical.

-

Incubate 2 mL of the DPPH solution with 1 mL of the synthesized 4-aminocoumarin derivative (at various concentrations) in the dark for 30 minutes[9].

-

Measure the absorbance at 517 nm against a methanol blank.

-

Calculate the percentage of inhibition: % Inhibition=[(Ac−As)/Ac]×100 , where Ac is the control absorbance and As is the sample absorbance[9].

Standardized workflow for the synthesis, validation, and screening of 4-aminocoumarins.

Conclusion

The 4-aminochromen-2-one scaffold represents a highly tunable, thermodynamically stable pharmacophore with profound implications in modern drug discovery. By understanding the electronic interplay of its enamine core, researchers can rationally design derivatives that selectively target bacterial DNA gyrase, mammalian Hsp90, or oxidative pathways. Strict adherence to validated synthetic protocols and rigorous 2D NMR characterization ensures that downstream biological screening yields reproducible, high-confidence data.

References

-

[8] 4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review | Request PDF - ResearchGate. ResearchGate. 8

-

[5] Rational design of novel coumarins: A potential trend for antioxidants in cosmetics - EXCLI Journal. EXCLI Journal. 5

-

[10] A Technical Guide to 4-Anilino-2H-chromen-2-one Derivatives: Structure, Synthesis, and Biological Potential - Benchchem. Benchchem. 10

-

[3] 4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review. EurekaSelect. 3

-

[9] SYNTHESIS AND ANTIOXIDANT ACTIVITY OF A NEW 4-AMINOCOUMARIN DERIVATIVE. CEON. 9

-

[1] Synthesis of 4-Aminocoumarin Derivatives with N -Substitutents Containing Hydroxy or Amino Groups - Academia.edu. Academia.edu.1

-

[4] 4-Aminocoumarin Derivatives as Multifaceted Building Blocks for the Development of Various Bioactive Fused Coumarin Heterocycles: A Brief Review. Bentham Science. 4

-

[2] Synthesis of 4-Aminocoumarin Derivatives with N-Substitutents Containing Hydroxy or Amino Groups. Zeitschrift für Naturforschung B. 2

-

[7] 4-Aminocoumarin derivatives: synthesis and applications | Request PDF - ResearchGate. ResearchGate. 7

-

[6] Synthesis and Biological Evaluation of 4-Arylcoumarin Analogues of Combretastatins. Part 2 | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. 6

Sources

- 1. (PDF) Synthesis of 4-Aminocoumarin Derivatives with N -Substitutents Containing Hydroxy or Amino Groups [academia.edu]

- 2. znaturforsch.com [znaturforsch.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 2019-1903 [excli.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(2-hydroxyethylamino)chromen-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-hydroxyethylamino)chromen-2-one, a significant coumarin derivative. This document will delve into its chemical properties, synthesis, and potential biological applications, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction to the Chromen-2-one Core

The chromen-2-one, or coumarin, scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds.[1] Derivatives of this core structure are known to exhibit a wide array of pharmacological activities, including anticoagulant, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The versatility of the coumarin nucleus allows for substitutions at various positions, leading to a diverse range of biological effects. The introduction of an amino group at the C-4 position, in particular, has been a key strategy in the development of novel therapeutic agents. This guide focuses on a specific derivative, 4-(2-hydroxyethylamino)chromen-2-one, exploring its unique characteristics and potential as a lead compound in drug development.

Physicochemical Properties

The molecular formula of 4-(2-hydroxyethylamino)chromen-2-one is C₁₁H₁₁NO₃. Based on this, the following properties have been calculated:

| Property | Value | Source |

| Molecular Weight | 205.21 g/mol | Calculated |

| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |

| IUPAC Name | 4-((2-hydroxyethyl)amino)-2H-chromen-2-one | --- |

| CAS Number | Not available | --- |

| SMILES | OCCOc1cc(=O)oc2ccccc12 | --- |

| LogP (Predicted) | 0.8 - 1.2 | --- |

| Topological Polar Surface Area (TPSA) | 72.8 Ų | --- |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 4 | --- |

Note: Some properties are estimated based on computational models and data from similar compounds, such as 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one, which has a reported molecular weight of 219.2 g/mol .[3]

Synthesis and Characterization

The synthesis of 4-(2-hydroxyethylamino)chromen-2-one can be achieved through a nucleophilic substitution reaction, a common method for the preparation of 4-aminocoumarin derivatives.

General Synthesis Pathway

The most direct route involves the reaction of 4-hydroxycoumarin with 2-aminoethanol. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or glacial acetic acid, often under reflux conditions.[4] The hydroxyl group at the C-4 position of the coumarin is a good leaving group when protonated, facilitating its substitution by the amino group of 2-aminoethanol.

Caption: General synthesis workflow for 4-(2-hydroxyethylamino)chromen-2-one.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxycoumarin (1 equivalent) in a minimal amount of absolute ethanol or glacial acetic acid.

-

Addition of Reagent: Add 2-aminoethanol (1.1 equivalents) to the solution.

-

Reaction Condition: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-(2-hydroxyethylamino)chromen-2-one.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H and O-H stretching (around 3300-3500 cm⁻¹), the C=O of the lactone (around 1700-1720 cm⁻¹), and C=C of the aromatic ring (around 1600 cm⁻¹).[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the coumarin ring, the methylene protons of the hydroxyethyl group, and the exchangeable protons of the NH and OH groups.[5][6]

-

¹³C NMR: Will display signals corresponding to the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the hydroxyethylamino side chain.[5]

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (205.21) should be observed.[5]

Biological Activities and Potential Applications

While direct biological studies on 4-(2-hydroxyethylamino)chromen-2-one are limited, the activities of closely related compounds provide strong indications of its therapeutic potential.

Adrenoceptor Antagonism

A methylated analog, 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one, has been identified as a selective antagonist for the α1B-adrenoceptor.[3] This selectivity suggests potential applications in the treatment of hypertension and other cardiovascular diseases.[3] It is plausible that the non-methylated parent compound, 4-(2-hydroxyethylamino)chromen-2-one, shares a similar pharmacological profile. The antagonism of α1B-adrenoceptors leads to vasodilation and a subsequent reduction in blood pressure.

Caption: Proposed mechanism of action as an α1B-adrenoceptor antagonist.

Antimicrobial and Antioxidant Activities

Coumarin derivatives are well-documented for their antimicrobial and antioxidant properties.[6] The presence of the hydroxyl and amino groups in 4-(2-hydroxyethylamino)chromen-2-one may contribute to its ability to scavenge free radicals and inhibit the growth of various microbial strains. Further screening of this compound against a panel of bacteria and fungi, as well as its evaluation in antioxidant assays, is warranted.

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

-

Preparation of Inoculum: Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of 4-(2-hydroxyethylamino)chromen-2-one in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of the compound.

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Conclusion

4-(2-hydroxyethylamino)chromen-2-one is a promising coumarin derivative with significant potential for further investigation in drug discovery. Its straightforward synthesis and the established biological activities of related compounds, particularly as an α1B-adrenoceptor antagonist, make it an attractive candidate for the development of new therapeutic agents for cardiovascular diseases. Furthermore, its potential antimicrobial and antioxidant properties warrant thorough investigation. The protocols and information provided in this guide serve as a foundation for researchers to explore the full therapeutic potential of this versatile molecule.

References

-

LookChem. (n.d.). Cas 54711-38-5, 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]

-

Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Chemistry & Biology Interface, 12(1), 1-16. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-2H-benzo[h]chromen-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-Amino-4-hydroxy-2h-chromen-2-one. Retrieved from [Link]

-

Molecules. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1355-1373. Retrieved from [Link]

- Karagiosov, S. K., et al. (1999). Synthesis of N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl} acetamide. Journal of Heterocyclic Chemistry, 36(4), 1031-1033.

-

Naik, C. G., et al. (2018). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society, 29(7), 1461-1470. Retrieved from [Link]

-

Hartman, J. L., et al. (2021). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. ACS Omega, 6(15), 10245-10257. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-2H-chromen-2-one core, 17. Retrieved from [Link]

-

Pal, S., et al. (2023). Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Cellular Signalling, 111, 110876. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2H-benzo[h]chromen-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the selected compounds 2a-2g. Retrieved from [Link]

-

MDPI. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. International Journal of Molecular Sciences, 24(8), 7724. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 7-AMINO-4-METHYL-2H-CHROMEN-2-ONE. Retrieved from [Link]

-

Molecules. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. Molecules, 27(15), 5035. Retrieved from [Link]

-

MDPI. (2025). Coumarin–Dithiocarbamate Derivatives as Biological Agents. Molecules, 30(19), 4583. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-HYDROXY-2H-CHROMEN-2-ONE | CAS 1076-38-6 [matrix-fine-chemicals.com]

- 3. Buy 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one | 874129-03-0 | 95 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.urfu.ru [journals.urfu.ru]

- 6. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

Engineering Coumarin-Based Fluorescent Probes: A Technical Guide to Design, Synthesis, and Bioimaging Applications

Executive Summary

Coumarin (2H-chromen-2-one) derivatives represent a cornerstone in the development of small-molecule fluorescent probes. As a Senior Application Scientist, I have observed that the true power of the coumarin scaffold lies in its exceptional structural modularity, high quantum yields, and tunable photophysics[1]. This technical whitepaper synthesizes recent literature (2020–2026) to provide a comprehensive, field-proven guide on the mechanistic design, synthesis, and validation of coumarin-based probes for advanced medical diagnostics and bioimaging.

Photophysical Foundations & Sensing Mechanisms

The rational design of a coumarin probe requires a deep understanding of fluorescence modulation. We typically functionalize the 3- and 7-positions of the benzopyrone ring to manipulate the electronic push-pull system, dictating the probe's sensitivity and emission profile[2].

The causality behind selecting a specific mechanism dictates the entire experimental trajectory:

-

Photoinduced Electron Transfer (PET) : Involves an electron transfer between the fluorophore and a recognition receptor. Binding of the analyte (e.g., metal ions or H₂S) inhibits PET, triggering a sharp "turn-on" fluorescence response[1].

-

Intramolecular Charge Transfer (ICT) : Analyte interaction alters the electron-donating or withdrawing capability of substituents. This leads to significant spectral shifts, making ICT the mechanism of choice for ratiometric (self-calibrating) detection[2].

-

Förster Resonance Energy Transfer (FRET) : Coumarin often serves as a highly efficient energy donor due to its excellent emission overlap with acceptors like rhodamine. This is critical for multiplexed sensing[1].

-

Excited-State Intramolecular Proton Transfer (ESIPT) : Probes utilizing ESIPT (e.g., hybrid coumarin-benzothiazole systems) exhibit anomalously large Stokes shifts, which is a deliberate design choice to minimize autofluorescence in complex biological matrices[1].

Logical mapping of primary fluorescence modulation mechanisms in coumarin probes.

Recent Advances in Target Applications

Recent literature highlights the evolution of coumarins from simple ion sensors to sophisticated, organelle-targeted theranostic agents[1]. The table below synthesizes quantitative performance data from recently developed state-of-the-art probes.

Table 1: Quantitative Performance of Recent Coumarin-Based Probes

| Probe Name | Target Analyte | Limit of Detection (LOD) | Stokes Shift | Sensing Mechanism | Key Application / Feature |

| NBSC | Biothiols (Cys, GSH) | ~0.23 μM | ~110 nm | ESIPT + AIE | In vivo imaging, ultra-low cytotoxicity[1] |

| MATC | DCP (Nerve agent) | nM range | N/A | Unspecified | Bright cyan emission (465 nm)[1] |

| Cou-Benz-Cbl | pH / Cancer cells | N/A | 151 nm | ESIPT | Theranostic (Chlorambucil drug release)[1] |

| CMHS | Hydrogen Sulfide (H₂S) | N/A | N/A | PET | Intracellular ROS/RNS monitoring[1] |

| Probe B | NAD(P)H | N/A | N/A | ICT | Real-time metabolic monitoring[3] |

Experimental Design & Synthesis Workflows

Causality in Chemical Design

When synthesizing a coumarin probe for metal ion sensing (e.g., Cu²⁺), the choice of a Schiff-base linkage at the 3-position is deliberate. The imine nitrogen provides a tailored coordination site, while the coumarin core acts as the signal transducer[4]. Furthermore, the incorporation of a 7-hydroxy or 7-diethylamino group is critical to establishing a strong ICT push-pull network, ensuring high quantum yields[3].

Protocol 1: Synthesis of a Schiff-Base Coumarin Probe for Metal Ion Sensing

This self-validating protocol ensures high purity, which is paramount to prevent false-positive background fluorescence during biological assays[4].

-

Precursor Preparation : Dissolve 1.0 mmol of 3-amino-7-hydroxycoumarin in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the forming imine bond.

-

-

Condensation Reaction : Add 1.1 mmol of the selected aldehyde (e.g., 3,4-dihydroxybenzaldehyde) to the solution[4].

-

Catalysis : Introduce 2-3 drops of glacial acetic acid.

-

Causality: Acid catalysis protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the amine.

-

-

Reflux & Monitoring : Reflux the mixture with continuous stirring for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., DCM:MeOH 9:1)[4].

-

Isolation : Cool the reaction to room temperature. Collect the precipitated Schiff-base product via vacuum filtration.

-

Purification : Wash the solid with cold ethanol (2 x 10 mL) followed by diethyl ether (1 x 10 mL) to remove unreacted starting materials. Dry under vacuum[4].

-

System Validation : Confirm structural integrity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Do not proceed to biological testing without confirming the absence of unreacted fluorescent precursors.

Live-Cell Imaging & Validation Protocol

To transition from chemical synthesis to biological application, the probe must be evaluated in live cellular environments. The following workflow ensures that the fluorescence observed is genuinely analyte-driven and not an artifact of probe aggregation[5].

Step-by-step experimental workflow for evaluating coumarin probes in live-cell imaging.

Protocol 2: Live-Cell Imaging of Intracellular Analytes

-

Cell Culture : Seed cells (e.g., HeLa or A549) onto glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 60-80% confluency is reached[5].

-

Probe Loading : Prepare a 1.0 mM stock solution of the coumarin probe in spectroscopy-grade DMSO. Dilute to a final working concentration of 1-10 μM in serum-free medium[5].

-